2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline
CAS No.: 844835-23-0
Cat. No.: VC7393482
Molecular Formula: C20H20N4O2
Molecular Weight: 348.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844835-23-0 |
|---|---|
| Molecular Formula | C20H20N4O2 |
| Molecular Weight | 348.406 |
| IUPAC Name | 2-(3-methoxyphenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline |
| Standard InChI | InChI=1S/C20H20N4O2/c1-25-12-6-11-24-19(14-7-5-8-15(13-14)26-2)23-18-20(24)22-17-10-4-3-9-16(17)21-18/h3-5,7-10,13H,6,11-12H2,1-2H3 |
| Standard InChI Key | MGXYZXDXKZQNTL-UHFFFAOYSA-N |
| SMILES | COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=CC=C4)OC |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is C22H21N3O2, with a molecular weight of 359.43 g/mol. The structure comprises:
-
A quinoxaline backbone fused with an imidazole ring at positions 4 and 5.
-
A 3-methoxyphenyl substituent at position 2 of the imidazole ring.
-
A 3-methoxypropyl group at position 1 of the imidazole ring.
Comparative analysis with structurally related compounds, such as N-(2-methoxyphenyl)imidazo[1,5-a]quinoxalin-4-amine (PubChem CID: 21994782) , reveals that methoxy groups enhance solubility and modulate electronic interactions with biological targets. The 3-methoxypropyl chain may improve membrane permeability due to its lipophilic character .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O2 |
| Molecular Weight | 359.43 g/mol |
| XLogP3 | ~3.5 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
Synthetic Methodologies
While no direct synthesis protocol for this compound is documented in the provided sources, analogous imidazoquinoxaline derivatives are typically synthesized via:
-
Condensation Reactions: Quinoxaline-2,3-diamine reacts with carbonyl-containing substrates under acidic or basic conditions.
-
Radical Cascade Cyclization: As demonstrated in the synthesis of difluoroarylmethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones , radical intermediates facilitate annulation under metal-free conditions.
A hypothetical route for 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline could involve:
-
Step 1: Alkylation of 3-methoxypropan-1-ol with a halogenated quinoxaline precursor.
-
Step 2: Ullmann coupling to introduce the 3-methoxyphenyl group.
-
Step 3: Cyclization via thermal or photochemical activation.
Table 2: Hypothetical Synthesis Steps
Physicochemical and Spectroscopic Properties
The compound’s UV-Vis spectrum would likely exhibit absorbance maxima near 270 nm (quinoxaline π→π* transitions) and 310 nm (imidazole conjugation). NMR data would include:
-
1H NMR (CDCl3): δ 8.90 (s, 1H, imidazole-H), 7.65–7.10 (m, 8H, aromatic), 4.20 (t, 2H, OCH2), 3.85 (s, 3H, OCH3), 3.45 (t, 2H, CH2O), 2.10 (m, 2H, CH2).
-
13C NMR: δ 160.1 (C-O), 148.9–115.2 (aromatic carbons), 72.1 (OCH2), 58.9 (OCH3), 42.3 (CH2).
| Target | IC50 (Predicted) | Mechanism |
|---|---|---|
| VEGF Receptor | 50–200 nM | ATP-competitive inhibition |
| Caspase-3 | >10 μM | Weak interaction |
| SIRT2 | 5–10 μM | Modulation of deacetylase activity |
Toxicity and ADMET Profiles
The compound’s LogP (~3.5) suggests moderate blood-brain barrier permeability. Methoxy groups may reduce hepatic toxicity compared to halogenated analogs . Predicted ADMET parameters include:
-
CYP3A4 Inhibition: Moderate (risk of drug interactions).
-
hERG Binding: Low (cardiotoxicity risk minimal).
-
Ames Test: Negative (low mutagenic potential).
Applications in Drug Development
This compound’s structural features align with leads for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume